3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one is a complex organic compound that belongs to the class of isothiochromenones This compound is characterized by the presence of an azepane ring, a carbonyl group, and two methoxy groups attached to the isothiochromenone core
Vorbereitungsmethoden
The synthesis of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one involves multiple steps, typically starting with the preparation of the isothiochromenone core. The azepane ring is then introduced through a series of reactions involving carbonylation and cyclization. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The azepane ring can undergo cyclization reactions under specific conditions to form various cyclic derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound’s unique structural features make it a candidate for use in the development of new materials and industrial processes
Wirkmechanismus
The mechanism of action of 3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on elucidating the precise molecular interactions and downstream effects .
Vergleich Mit ähnlichen Verbindungen
3-(azepan-1-ylcarbonyl)-7,8-dimethoxy-1H-isothiochromen-1-one can be compared with other similar compounds, such as:
3-(azepan-1-ylcarbonyl)aniline: This compound shares the azepane ring and carbonyl group but lacks the isothiochromenone core and methoxy groups.
1-(azepan-1-yl)dodecan-1-one: Similar in having the azepane ring, this compound differs in its aliphatic chain and lacks the isothiochromenone core.
1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde: This compound contains an indole core and an oxirane ring, differing significantly in structure but sharing some functional group similarities .
Eigenschaften
Molekularformel |
C18H21NO4S |
---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
3-(azepane-1-carbonyl)-7,8-dimethoxyisothiochromen-1-one |
InChI |
InChI=1S/C18H21NO4S/c1-22-13-8-7-12-11-14(24-18(21)15(12)16(13)23-2)17(20)19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
ZVGIGYPSULULCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=C(SC2=O)C(=O)N3CCCCCC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.